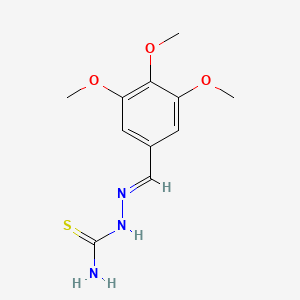![molecular formula C19H24N6 B5558625 N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)
N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemistry of 1,2,4-triazole derivatives is of significant interest due to their diverse biological activities and applications in material science. The compound belongs to this class, suggesting its potential in various scientific domains. Its structural features, such as the presence of a triazole ring, a diethylamino phenyl group, and a dimethylpyrrol moiety, hint at its complex synthesis and multifaceted chemical behavior.
Synthesis Analysis
Synthetic approaches for triazole derivatives often involve the cyclization of azides and alkynes, or the reaction of hydrazines with carboxylic derivatives. For compounds like the one described, multi-step synthesis is typical, starting with the preparation of the core pyrrol and triazole units, followed by subsequent functionalization with the diethylamino phenyl group (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions, which can significantly influence their physical and chemical properties. For instance, N-substituted triazoles often form crystalline structures that exhibit specific packing patterns in the solid state (Repich et al., 2017).
科学的研究の応用
Structural Properties and Chemical Behavior
Karlsen et al. (2002) explored the structural properties of N,N-dialkylaminobenzamides and similar compounds, providing insights into the rotational barriers and steric strain, which are crucial for understanding the reactivity and stability of complex organic molecules like N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine (Karlsen, H., Kolsaker, P., Romming, C., & Uggerud, E., 2002).
Synthesis and Application in Material Science
El‐Borai et al. (2013) discussed the microwave-assisted synthesis of pyrazolopyridines and their application in antioxidant, antitumor, and antimicrobial activities. This study exemplifies how modifications in the molecular structure can lead to diverse biological activities, suggesting potential routes for synthesizing derivatives of N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine for various biomedical applications (El‐Borai, M., Rizk, H. F., Beltagy, D., & El-Deeb, I. Y., 2013).
Potential in Polymer Science
Lv et al. (2014) explored the application of amine-based fullerene derivatives in polymer solar cells, highlighting the role of electronic mobility and interfacial material properties for enhancing device performance. This research suggests avenues for utilizing N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine in the development of novel organic electronic materials (Lv, M., Lei, M., Zhu, J., Hirai, T., & Chen, X., 2014).
Fluorescence and Photochemical Behavior
Yang et al. (2002) investigated the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, providing valuable insights into the photochemical behavior of aminostilbenes. This research is relevant for understanding how structural modifications, akin to those in N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine, affect optical properties and could be exploited in the design of fluorescent materials or sensors (Yang, J.‐Shane, Chiou, S.-Y., & Liau, K.-l., 2002).
特性
IUPAC Name |
4-[2,5-dimethyl-3-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-5-23(6-2)18-7-9-19(10-8-18)25-15(3)11-17(16(25)4)12-22-24-13-20-21-14-24/h7-14H,5-6H2,1-4H3/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBKXSOBVRIPB-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NN3C=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/N3C=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)
![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)
![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)
![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)
![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)
